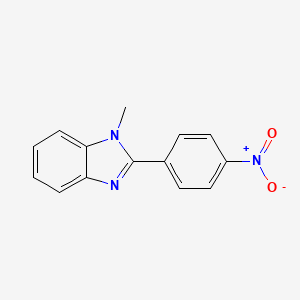
1H-Benzimidazole, 1-methyl-2-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE is a heterocyclic aromatic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzene ring fused to a diazole ring, with a methyl group at the 1-position and a nitrophenyl group at the 2-position. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate substituted aniline and benzoyl chloride.
Cyclization Reaction: The substituted aniline undergoes a cyclization reaction with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the benzodiazole ring.
Nitration: The resulting benzodiazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the phenyl ring.
Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate in the presence of a base to introduce the methyl group at the 1-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, at the benzene ring.
Common reagents and conditions used in these reactions include:
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Oxidation: Potassium permanganate, chromic acid.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted benzodiazoles.
科学的研究の応用
1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and nucleic acids, leading to biological effects. The benzodiazole ring can also interact with hydrophobic pockets in proteins, affecting their function and activity.
類似化合物との比較
1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
2-(4-Nitrophenyl)-1H-indole: Similar in structure but contains an indole ring instead of a benzodiazole ring.
1-Methyl-2-phenyl-1,3-benzodiazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-(4-Aminophenyl)-1,3-benzodiazole: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
The uniqueness of 1-METHYL-2-(4-NITROPHENYL)-1,3-BENZODIAZOLE lies in its combination of a methyl group, nitrophenyl group, and benzodiazole ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
3718-03-4 |
|---|---|
分子式 |
C14H11N3O2 |
分子量 |
253.26 g/mol |
IUPAC名 |
1-methyl-2-(4-nitrophenyl)benzimidazole |
InChI |
InChI=1S/C14H11N3O2/c1-16-13-5-3-2-4-12(13)15-14(16)10-6-8-11(9-7-10)17(18)19/h2-9H,1H3 |
InChIキー |
FIRXFJFJHQIIRB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



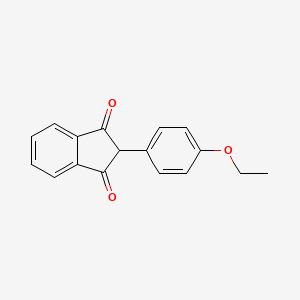

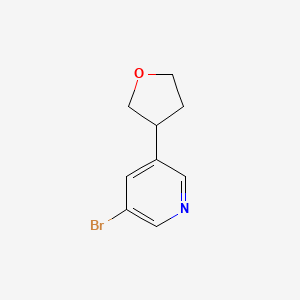
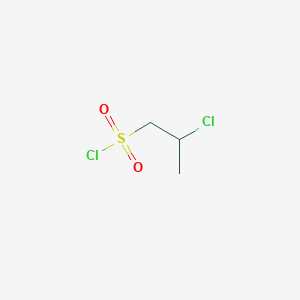
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11712569.png)
![3-[(3,3,3-Trifluoropropoxy)methyl]aniline](/img/structure/B11712584.png)

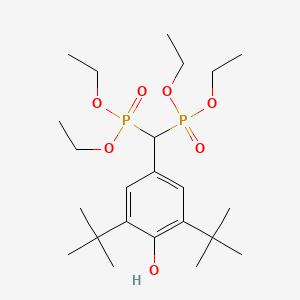
![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)
![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712605.png)



